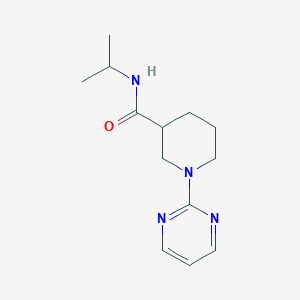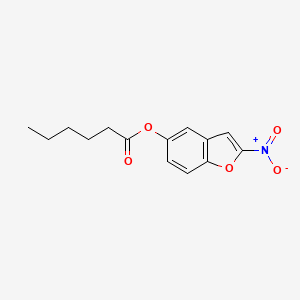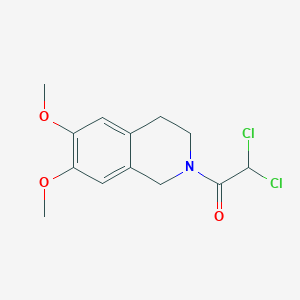![molecular formula C9H14N2O4 B12911829 N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide CAS No. 87149-80-2](/img/structure/B12911829.png)
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a suitable precursor, such as a β-diketone or a β-keto ester, with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting isoxazole intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Industrial Production Methods
Industrial production of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can be compared with other isoxazole derivatives, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Known for its BRD4 inhibitory activity and potential in cancer treatment.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
3-aminoisoxazole: Used as a reagent in the synthesis of various biologically active compounds.
The uniqueness of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoxazole derivatives.
Propriétés
Numéro CAS |
87149-80-2 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12) |
Clé InChI |
GRIQYMDKLYAQHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CON=C1CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


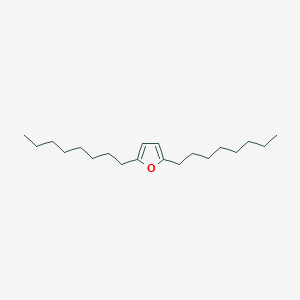

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

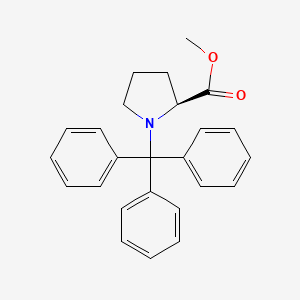
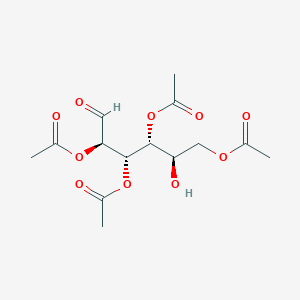
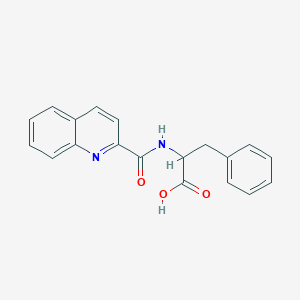
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
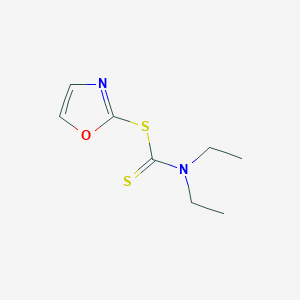
![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
